molecular formula C11H17ClINO2Si B6617910 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine CAS No. 1803583-08-5

2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine

Cat. No.: B6617910
CAS No.: 1803583-08-5
M. Wt: 385.70 g/mol
InChI Key: BFVWIKRVXLLLFS-UHFFFAOYSA-N
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Description

2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine is a useful research compound. Its molecular formula is C11H17ClINO2Si and its molecular weight is 385.70 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine (CAS No. 1803583-08-5) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

The molecular formula of this compound is C11H17ClINO2SiC_{11}H_{17}ClINO_2Si with a molecular weight of 385.70 g/mol. Its structural characteristics include a pyridine ring substituted with a chlorine atom, an iodine atom, and a trimethylsilyl ether group, which may influence its biological properties.

PropertyValue
CAS Number1803583-08-5
Molecular FormulaC11H17ClINO2SiC_{11}H_{17}ClINO_2Si
Molecular Weight385.70 g/mol

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects. For instance, studies on related pyridine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents. The mechanism of action is often linked to the disruption of microtubule dynamics by binding to the colchicine site of tubulin, leading to apoptosis in cancer cells through caspase activation pathways .

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives with similar functional groups exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) activity. The IC50 values for COX-2 inhibition have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs such as celecoxib . This suggests that this compound may also possess anti-inflammatory capabilities.

Structure-Activity Relationship (SAR)

The presence of specific substituents significantly influences the biological activity of pyridine derivatives. For example, the incorporation of electron-donating groups can enhance activity against certain targets while maintaining selectivity for cancer cells. The trimethylsilyl ether moiety may improve solubility and bioavailability, thus enhancing the overall efficacy .

Study 1: Antiproliferative Effects

In a study evaluating a series of pyridine derivatives, compounds structurally related to this compound were tested against various human cancer cell lines. The most active compounds showed IC50 values ranging from 1.7 to 38 nM across different cell lines, indicating robust antiproliferative activity .

Study 2: Inhibition of COX Enzymes

A comparative analysis of anti-inflammatory agents revealed that derivatives with similar structural features effectively inhibited COX enzymes. The evaluated compounds demonstrated significant reductions in inflammatory markers in vivo, paralleling results obtained with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

2-[(6-chloro-4-iodopyridin-3-yl)oxymethoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClINO2Si/c1-17(2,3)5-4-15-8-16-10-7-14-11(12)6-9(10)13/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVWIKRVXLLLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=CN=C(C=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClINO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.